
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of tetrahydrocarbazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 1-methyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed:
Oxidation: Oxidized derivatives such as 6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to understand the interactions of brominated carbazoles with biological systems.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar in structure but lacks the methyl group at the 1-position.
1-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Similar but lacks the bromine atom.
6-Bromo-1-methyl-1H-indole: A related compound with an indole structure instead of a carbazole.
Uniqueness: 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
646038-00-8 |
|---|---|
Formule moléculaire |
C13H14BrN |
Poids moléculaire |
264.16 g/mol |
Nom IUPAC |
6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H14BrN/c1-8-3-2-4-10-11-7-9(14)5-6-12(11)15-13(8)10/h5-8,15H,2-4H2,1H3 |
Clé InChI |
NDRMMDOKLOFYQE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C1NC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



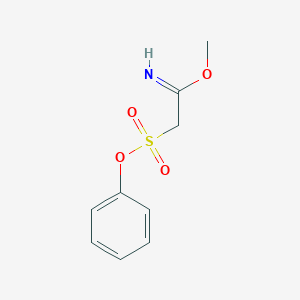
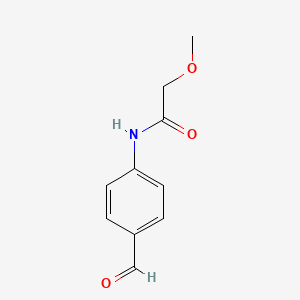
![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
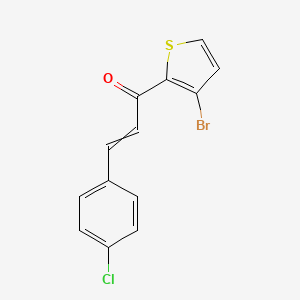
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
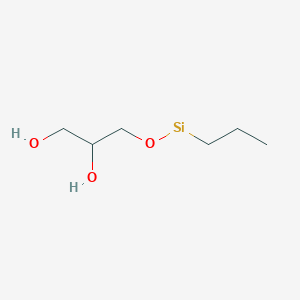
![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)
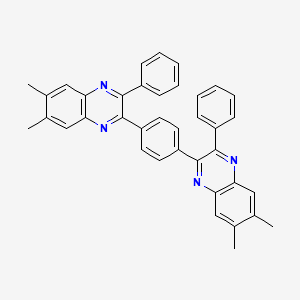

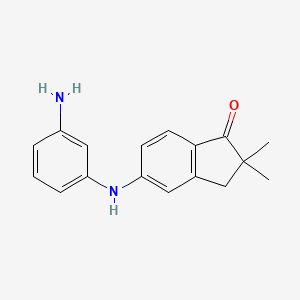
![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)
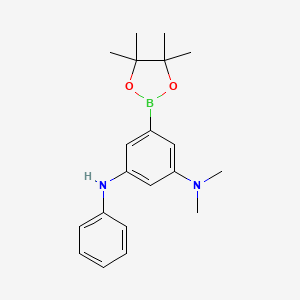
propanedinitrile](/img/structure/B12609867.png)
